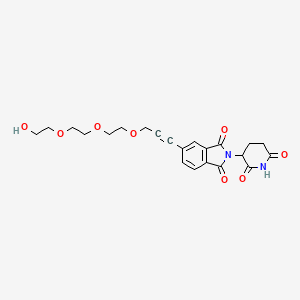
Thalidomide-5'-propargyl-PEG3-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-propargyl-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide-5’-propargyl-PEG3-OH is a modified version designed to enhance its solubility and bioavailability, making it more suitable for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG3-OH involves several steps, starting with the preparation of thalidomide. Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization. The propargyl group is then introduced through a substitution reaction, and the PEG3 (polyethylene glycol) chain is attached to improve solubility.
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG3-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5’-propargyl-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The propargyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Scientific Research Applications
Thalidomide-5'-propargyl-PEG3-OH is a derivative of thalidomide that is used in scientific research for various applications. Its unique structure and properties, such as improved solubility and bioavailability, make it a valuable tool in chemistry, biology, medicine, and industry.
Scientific Research Applications
Chemistry
this compound serves as a building block for synthesizing complex molecules.
Biology
In biology, this compound is used in studies of protein interactions and cellular pathways.
Medicine
The compound is investigated for potential therapeutic effects, especially in cancer and inflammatory diseases. Thalidomide has shown effectiveness in treating refractory Crohn's disease in children . A pilot study also indicated that thalidomide improved clinical remission in children with refractory ulcerative colitis .
Industry
this compound is utilized in developing new materials and drug delivery systems. It can be used as a degrader building block for targeted protein degradation, containing an E3 ligase ligand with a linker and a functional group that can be conjugated to target protein ligands through chemical reactions .
Case Studies
- Refractory Ulcerative Colitis in Children: In a double-blind, placebo-controlled trial, thalidomide was administered to children with active ulcerative colitis despite multiple immunosuppressive treatments. The results showed that 83.3% of children treated with thalidomide achieved clinical remission at week 8, compared to only 18.8% in the placebo group .
- RCCEP Treatment: Thalidomide has been used as a treatment strategy for RCCEP (a condition possibly related to renal cell carcinoma), offering a clinical direction for managing irAEs (immune-related adverse events) .
Potential to Overcome Thalidomide's Limitations
Mechanism of Action
The mechanism of action of Thalidomide-5’-propargyl-PEG3-OH involves its interaction with specific molecular targets, such as cereblon (CRBN). By binding to CRBN, the compound modulates the activity of the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of target proteins. This mechanism is crucial for its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential.
Lenalidomide: A derivative with enhanced immunomodulatory properties.
Pomalidomide: Another derivative with potent anti-cancer activity.
Uniqueness
Thalidomide-5’-propargyl-PEG3-OH stands out due to its improved solubility and bioavailability, making it more effective in various applications. Its unique structure allows for targeted interactions with specific proteins, enhancing its therapeutic potential.
Properties
Molecular Formula |
C22H24N2O8 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H24N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,5-13H2,(H,23,26,27) |
InChI Key |
HEJNYUVKUJFKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















